molecular formula C24H40N7O18P3S B155978 Lactyl-coa CAS No. 1926-57-4

Lactyl-coa

Cat. No.: B155978
CAS No.: 1926-57-4
M. Wt: 839.6 g/mol
InChI Key: VIWKEBOLLIEAIL-FBMOWMAESA-N
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Description

Lactyl-coenzyme A (Lactyl-CoA) is a metabolic intermediate that plays a crucial role in various biochemical pathways. It is formed from lactate and coenzyme A and is involved in the lactylation of histones and non-histone proteins. This compound has gained significant attention due to its role in metabolic reprogramming and epigenetic modifications, which are essential for cellular processes such as gene expression, cell differentiation, and immune responses .

Mechanism of Action

Lactyl-CoA is a novel contributor to the epigenetic landscape, opening a new era for in-depth exploration of lactate metabolism . It plays a pivotal role in cell fate determination, embryonic development, inflammation, cancer, and neuropsychiatric disorders . Lactate can drive histone lactylation and modulate gene transcription directly .

Future Directions

Future research will likely focus on identifying the enzymes involved in the production and transfer of L-lactyl-CoA . This will provide new insights into the mechanisms of protein lactylation. Further studies are also needed to understand the discrepancies and limitations in available studies . The role of lactyl-CoA in diseases such as cancer progression and drug resistance is another area of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactyl-CoA can be synthesized through enzymatic and non-enzymatic pathways. One common method involves the use of acetyl-coenzyme A: lactate coenzyme A-transferase (ALCT), which catalyzes the transfer of the coenzyme A group from acetyl-coenzyme A to lactate, forming lactyl-coenzyme A . The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods: Industrial production of lactyl-coenzyme A often involves microbial fermentation processes. Specific strains of bacteria, such as Clostridium propionicum and Megasphaera elsdenii, are engineered to overexpress ALCT enzymes, enhancing the yield of lactyl-coenzyme A. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to isolate and purify lactyl-coenzyme A .

Chemical Reactions Analysis

Types of Reactions: Lactyl-coenzyme A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires lactoyl-coenzyme A dehydratase and appropriate cofactors.

    Substitution: Involves specific enzymes and substrates that facilitate the transfer of the lactyl group.

Major Products:

Comparison with Similar Compounds

  • Acetyl-coenzyme A
  • Propionyl-coenzyme A
  • Succinyl-coenzyme A

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxypropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12?,13-,16-,17-,18+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWKEBOLLIEAIL-FBMOWMAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940920
Record name 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

839.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1926-57-4
Record name Coenzyme A, S-(2-hydroxypropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1926-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lactyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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